molecular formula C7H5F4NO B6161089 [6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1805070-48-7

[6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No.: B6161089
CAS No.: 1805070-48-7
M. Wt: 195.1
InChI Key:
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Description

[6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. The compound’s molecular formula is C7H5F4NO, and it is often used in various scientific research and industrial applications due to its reactivity and stability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. This can lead to the modulation of enzymatic activity or receptor function, resulting in various biological effects .

Comparison with Similar Compounds

  • [5-(trifluoromethyl)pyridin-2-yl]methanol
  • 2-(trifluoromethyl)pyridine-5-boronic acid
  • 6-(trifluoromethyl)pyridin-2-yl)methanol

Uniqueness: Compared to similar compounds, [6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol stands out due to the specific positioning of the fluorine and trifluoromethyl groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1805070-48-7

Molecular Formula

C7H5F4NO

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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